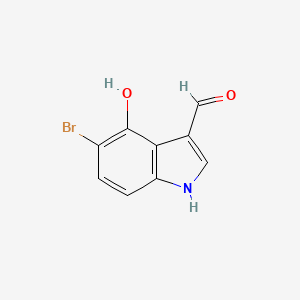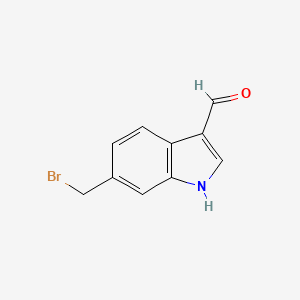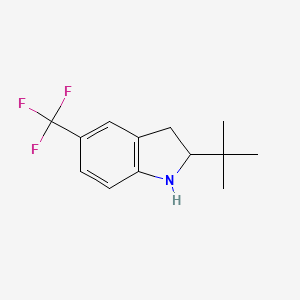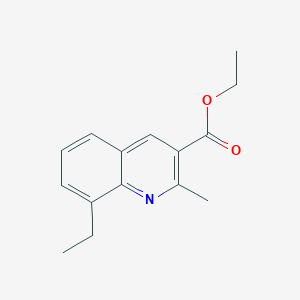
5-bromo-4-hydroxy-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-bromo-4-hydroxy-1H-indole-3-carbaldéhyde est un composé chimique appartenant à la famille des indoles. Les indoles sont des systèmes hétérocycliques importants que l'on trouve dans de nombreux produits naturels et médicaments. Ce composé est particulièrement intéressant en raison de sa structure unique, qui comprend un atome de brome, un groupe hydroxyle et un groupe aldéhyde liés au cycle indole. Ces groupes fonctionnels en font un élément de construction polyvalent en synthèse organique et un composé précieux dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-bromo-4-hydroxy-1H-indole-3-carbaldéhyde peut être réalisée par différentes méthodes. Une approche courante implique la bromation du 4-hydroxy-1H-indole-3-carbaldéhyde. Cette réaction utilise généralement du brome ou une source de brome telle que la N-bromosuccinimide (NBS) dans un solvant approprié comme l'acide acétique ou le dichlorométhane. La réaction est généralement réalisée à température ambiante ou à des températures légèrement plus élevées pour garantir une bromation complète.
Méthodes de production industrielle
La production industrielle du 5-bromo-4-hydroxy-1H-indole-3-carbaldéhyde peut impliquer des processus de bromation à grande échelle avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'adaptation du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-bromo-4-hydroxy-1H-indole-3-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile. Les réactifs courants pour ces réactions comprennent l'azoture de sodium, le cyanure de potassium et les amines.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Azoture de sodium dans le diméthylformamide (DMF) à des températures élevées.
Principaux produits
Oxydation : Acide 5-bromo-4-hydroxy-1H-indole-3-carboxylique.
Réduction : 5-bromo-4-hydroxy-1H-indole-3-méthanol.
Substitution : Divers dérivés de l'indole substitués en fonction du nucléophile utilisé.
Applications dans la recherche scientifique
Le 5-bromo-4-hydroxy-1H-indole-3-carbaldéhyde a de nombreuses applications dans la recherche scientifique :
Chimie : Il sert de précurseur pour la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Il est utilisé dans l'étude des mécanismes enzymatiques et comme sonde pour les tests biologiques.
Médecine : Le composé est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Il est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 5-bromo-4-hydroxy-1H-indole-3-carbaldéhyde implique son interaction avec diverses cibles moléculaires. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, inhibant potentiellement leur activité. Les groupes brome et hydroxyle peuvent également contribuer à la réactivité du composé et à son affinité de liaison pour des cibles spécifiques. Ces interactions peuvent moduler les voies biologiques et exercer des effets thérapeutiques.
Applications De Recherche Scientifique
5-Bromo-4-hydroxy-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also contribute to the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hydroxy-1H-indole-3-carbaldéhyde : Il ne possède pas l'atome de brome, ce qui le rend moins réactif dans certaines réactions de substitution.
5-Bromo-1H-indole-3-carbaldéhyde : Il ne possède pas le groupe hydroxyle, ce qui peut réduire sa solubilité et sa réactivité dans certaines réactions.
5-Bromo-4-chloro-1H-indole-3-carbaldéhyde :
Unicité
Le 5-bromo-4-hydroxy-1H-indole-3-carbaldéhyde est unique en raison de la présence à la fois de groupes brome et hydroxyle, qui offrent un équilibre entre réactivité et solubilité. Cela en fait un composé polyvalent pour diverses applications de synthèse et de recherche, ce qui le distingue des autres dérivés de l'indole similaires.
Propriétés
Numéro CAS |
404887-97-4 |
|---|---|
Formule moléculaire |
C9H6BrNO2 |
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
5-bromo-4-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-8(9(6)13)5(4-12)3-11-7/h1-4,11,13H |
Clé InChI |
PCGMEQOFYIJPBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2C=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)

![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)




![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)


![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)


